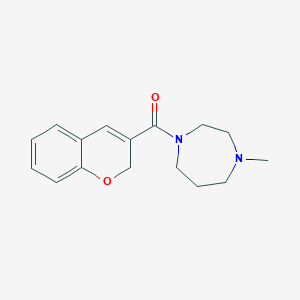
N-(4-chloro-2-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide, commonly known as clopidol, is a chemical compound that has been extensively studied for its potential applications in scientific research. Clopidol is a member of the azepine family of compounds and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of clopidol is not fully understood, but it is believed to work by interfering with the metabolism of the protozoa that cause coccidiosis. It may also work by inhibiting the growth of bacteria by interfering with their ability to synthesize proteins.
Biochemical and Physiological Effects:
Clopidol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, including glutathione peroxidase and superoxide dismutase, which are involved in the body's antioxidant defense system. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using clopidol in lab experiments is its effectiveness in preventing coccidiosis in poultry, which can be a significant problem in animal research. However, its use as an antimicrobial agent may also be a limitation, as it could potentially interfere with the growth of other microorganisms being studied.
Zukünftige Richtungen
There are several potential future directions for research on clopidol. One area of interest is its potential as an antimicrobial agent for use in human medicine. Another area of interest is its potential as a treatment for inflammatory conditions, such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of clopidol and its effects on the body's antioxidant defense system.
Synthesemethoden
Clopidol can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methylphenylamine with ethyl 2-bromoacetate, followed by cyclization with sodium hydride and then oxidation with potassium permanganate. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
Clopidol has been studied for its potential applications in a range of scientific research areas, including agriculture, microbiology, and biochemistry. In agriculture, clopidol has been shown to be effective in preventing coccidiosis in poultry, a parasitic disease caused by protozoa that can result in significant economic losses.
In microbiology, clopidol has been studied for its potential as an antimicrobial agent. It has been shown to be effective against a range of bacteria, including E. coli and Salmonella, and has been proposed as a potential treatment for bacterial infections.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11-9-12(16)6-7-13(11)17-14(19)10-18-8-4-2-3-5-15(18)20/h6-7,9H,2-5,8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHMJKHTMHCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)

![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)

![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)

![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)
